

# An In-depth Technical Guide on the Acute and Subacute Toxicity of Bomyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bomyl*

Cat. No.: *B091220*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bomyl**, a dimethyl phosphate insecticide, is recognized for its potent activity against a range of pests. As an organophosphate, its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This technical guide provides a comprehensive overview of the currently available toxicological data for **Bomyl**, with a focus on its acute and subacute toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

## Chemical and Physical Properties

| Property            | Value  |
|---------------------|--|
| CAS Name            | 3-[(Dimethoxyphosphinyl)oxy]-2-pentenedioic acid dimethyl ester  |
| CAS Registry Number | 122-10-1   |
| Molecular Formula   | C <sub>9</sub> H <sub>15</sub> O <sub>8</sub> P  |
| Molecular Weight    | 282.18 g/mol   |
| Alternative Names   | GC-3707, ENT-24833, Swat   |
| Physical State      | Liquid   |
| Solubility          | Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in water, petroleum ether, and kerosene. |

## Acute Toxicity

The acute toxicity of a substance refers to the adverse effects that occur after a single or short-term exposure. For **Bomyl**, the most well-documented acute toxicity data is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

## Quantitative Acute Toxicity Data

| Species | Route of Administration | Parameter | Value    | Reference |
|---------|-------------------------|-----------|----------|-----------|
| Rat     | Oral                    | LD50      | 32 mg/kg | [1]       |

## Subacute Toxicity

Subacute toxicity studies involve repeated exposure to a substance over a longer period, typically 28 days, to determine the potential for cumulative effects and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Despite extensive literature searches, specific subacute toxicity studies for **Bomyl**, including NOAEL values, were not publicly available at the time of this review. The absence of this data

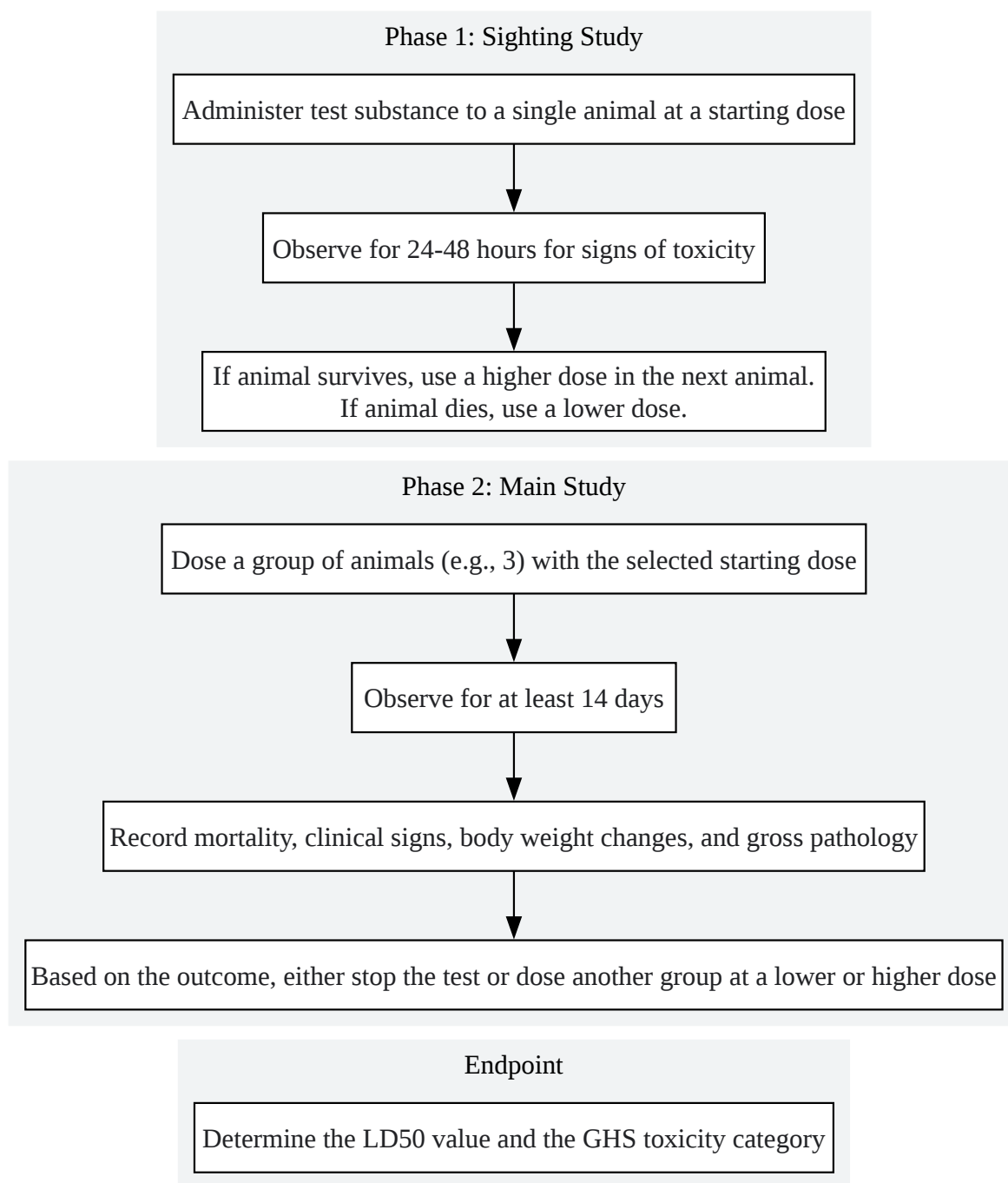
represents a significant gap in the toxicological profile of this compound.

## Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on **Bomyl** are not readily available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies. Below are generalized protocols for acute and subacute oral toxicity testing.

### General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

This protocol outlines a typical procedure for determining the acute oral toxicity of a chemical.

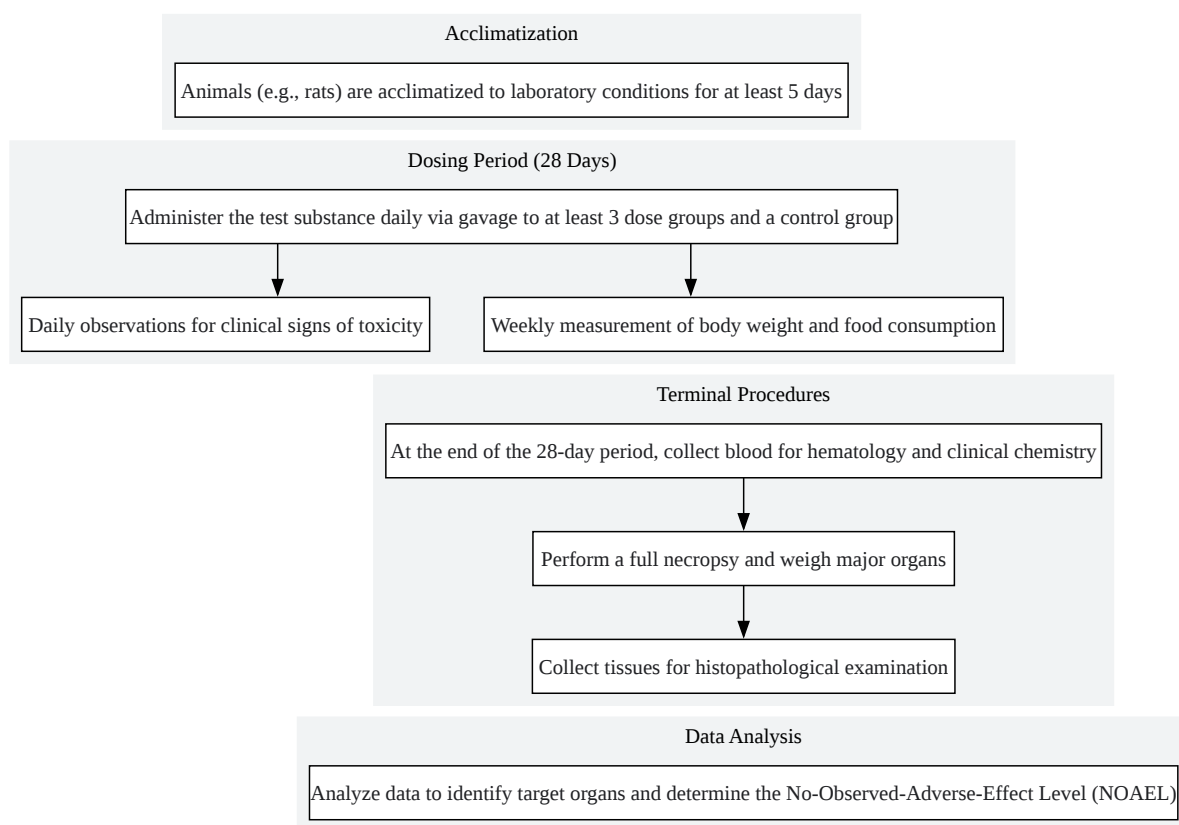


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A generalized workflow for an acute oral toxicity study.

## General Protocol for a 28-Day Subacute Oral Toxicity Study (Following OECD Guideline 407)

This protocol describes a common framework for evaluating the subacute toxicity of a substance.



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A generalized workflow for a 28-day subacute oral toxicity study.

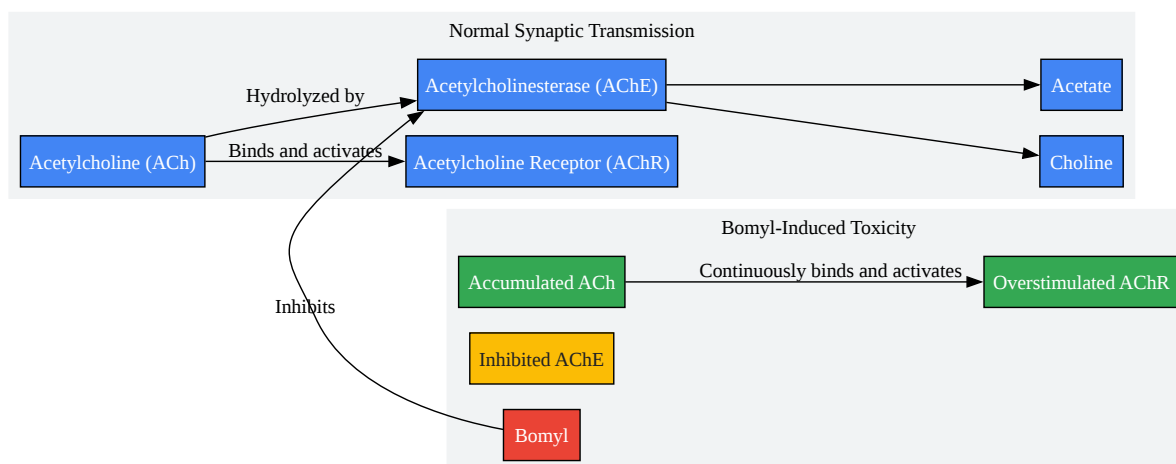
## Mechanism of Action: Cholinesterase Inhibition

**Bomyl**, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts and neuromuscular junctions.

The inhibition of AChE by **Bomyl** leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of toxic signs and, at high doses, lethality.

## Signaling Pathway of Cholinesterase Inhibition by Bomyl

The following diagram illustrates the molecular mechanism of **Bomyl**'s action on acetylcholinesterase.



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Mechanism of acetylcholinesterase inhibition by **Bomyl**.

## Conclusion

The available data on the toxicity of **Bomyl** is primarily limited to its acute oral toxicity in rats, with a determined LD50 of 32 mg/kg.[1] As an organophosphate insecticide, its primary mechanism of toxicity is the inhibition of acetylcholinesterase. There is a notable lack of publicly accessible information regarding the subacute and chronic toxicity of **Bomyl**, which is a critical data gap for a comprehensive risk assessment. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to repeated or prolonged exposure. Professionals in the fields of toxicology and drug development should exercise caution and consider the need for further studies when evaluating the safety of **Bomyl**.

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## References

- 1. nmslabs.com [nmslabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Acute and Subacute Toxicity of Bomyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091220#acute-and-subacute-toxicity-of-bomyl\]](https://www.benchchem.com/product/b091220#acute-and-subacute-toxicity-of-bomyl)

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Address: 3281 E Guasti Rd

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